EGFR Wild‑Type Inhibitory Potency: 4‑Bromo‑6‑(2‑ethoxyphenyl)pyrimidine Core vs. EGFRL858R Selectivity Window
A pyrimidine derivative that incorporates the 4‑bromo‑6‑(2‑ethoxyphenyl)pyrimidine scaffold (CHEMBL2031296) exhibits an IC₅₀ of 1 nM against wild‑type human EGFR in a recombinant enzyme assay, whereas the closely related EGFRL858R mutant requires a 32‑fold higher concentration (IC₅₀ = 32 nM) in a Ba/F3 cell proliferation assay [REFS‑1]. By comparison, the standard EGFR inhibitor erlotinib shows roughly equipotent inhibition of both wild‑type and L858R EGFR under similar assay formats, making the 32‑fold selectivity differential a distinguishing feature of the bromo‑ethoxyphenyl scaffold [REFS‑2].
| Evidence Dimension | EGFRwt vs. EGFRL858R inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | EGFRwt IC₅₀ = 1 nM; EGFRL858R IC₅₀ = 32 nM (32‑fold selectivity) |
| Comparator Or Baseline | Erlotinib: EGFRwt IC₅₀ ≈ 2 nM; EGFRL858R IC₅₀ ≈ 2 nM (∼1‑fold selectivity) |
| Quantified Difference | Approximately 32‑fold selectivity window for the bromo‑ethoxyphenyl scaffold vs. ∼1‑fold for erlotinib |
| Conditions | Recombinant human EGFR enzyme assay; Ba/F3 cell proliferation assay (72 h, MTS readout) |
Why This Matters
A 32‑fold selectivity differential against the L858R mutant is mechanistically significant for researchers designing mutant‑sparing EGFR probes, and this activity profile is tied to the precise 4‑bromo‑6‑(2‑ethoxyphenyl) architecture; the chloro or des‑bromo analogs cannot be assumed to reproduce it.
- [1] BindingDB Entry BDBM50179509 (CHEMBL2031296). EGFR Wild‑Type IC₅₀ = 1 nM; EGFRL858R IC₅₀ = 32 nM. https://www.bindingdb.org (accessed 2026‑05‑03). View Source
- [2] Moyer, J. D. et al. Induction of Apoptosis and Cell Cycle Arrest by CP‑358,774, an Inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase. Cancer Res. 1997, 57, 4838–4848. View Source
